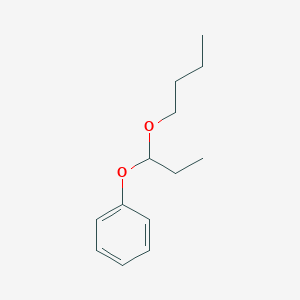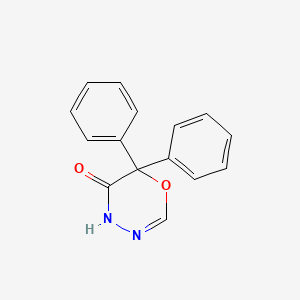![molecular formula C25H39O3PSi B14180849 Diphenyl[7-(triethoxysilyl)heptyl]phosphane CAS No. 919356-52-8](/img/structure/B14180849.png)
Diphenyl[7-(triethoxysilyl)heptyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl[7-(triethoxysilyl)heptyl]phosphane is an organophosphorus compound with the molecular formula C25H39O3PSi . This compound features a phosphane group bonded to a heptyl chain, which is further functionalized with a triethoxysilyl group. The presence of both phosphane and silyl groups makes it a versatile compound in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[7-(triethoxysilyl)heptyl]phosphane typically involves the reaction of diphenylphosphine with a heptyl chain functionalized with a triethoxysilyl group. The reaction conditions often require the use of a base to deprotonate the phosphine, facilitating its nucleophilic attack on the heptyl chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl[7-(triethoxysilyl)heptyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols can react with the triethoxysilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilyl group.
Major Products Formed
Oxidation: Diphenyl[7-(triethoxysilyl)heptyl]phosphine oxide.
Substitution: Various substituted phosphane derivatives.
Hydrolysis: Silanol derivatives.
Wissenschaftliche Forschungsanwendungen
Diphenyl[7-(triethoxysilyl)heptyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of diphenyl[7-(triethoxysilyl)heptyl]phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The triethoxysilyl group can also interact with various substrates, facilitating their transformation in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Diphenyl[7-(triethoxysilyl)heptyl]phosphane is unique due to its longer heptyl chain, which provides additional flexibility and potential for functionalization compared to its shorter-chain analogs. This makes it particularly useful in applications requiring extended molecular structures.
Eigenschaften
CAS-Nummer |
919356-52-8 |
|---|---|
Molekularformel |
C25H39O3PSi |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
diphenyl(7-triethoxysilylheptyl)phosphane |
InChI |
InChI=1S/C25H39O3PSi/c1-4-26-30(27-5-2,28-6-3)23-17-9-7-8-16-22-29(24-18-12-10-13-19-24)25-20-14-11-15-21-25/h10-15,18-21H,4-9,16-17,22-23H2,1-3H3 |
InChI-Schlüssel |
USIJXMOYIFNBNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)



![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)


![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)

![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)


